tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-[(2,6-difluorophenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)20-12-7-9-21(10-8-12)11-13-14(18)5-4-6-15(13)19/h4-6,12H,7-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUJTYRXYGXRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable nucleophile attacks a difluorobenzyl halide.
Attachment of the Carbamate Group: The carbamate group is typically introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The compound exhibits a range of applications across different scientific domains:
Medicinal Chemistry
- Therapeutic Potential : Research indicates that tert-butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate may have therapeutic effects against various diseases, including cancer and neurodegenerative disorders. Its structural similarity to known pharmacological agents allows it to interact with biological targets effectively.
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit the NLRP3 inflammasome pathway, reducing inflammatory responses in cellular models. This suggests potential applications in treating inflammatory diseases.
- Antimicrobial and Antiviral Effects : Preliminary investigations indicate that it may possess antimicrobial and antiviral properties, making it a candidate for further research in infectious disease treatment.
Chemical Synthesis
- Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the development of various derivatives with enhanced properties.
Case Study 1: NLRP3 Inflammasome Inhibition
In vitro studies demonstrated that this compound significantly reduced IL-1β release in THP-1 cells stimulated with lipopolysaccharide (LPS) and ATP. This reduction indicates its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can provide structural rigidity. The carbamate group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related molecules, particularly those sharing the 2,6-difluorobenzyl-piperidine scaffold. Below is a detailed analysis:
Structural Similarities and Divergences
| Compound Name | Core Structure | Key Substituents |
|---|---|---|
| tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate | Piperidin-4-ylcarbamate | - 2,6-Difluorobenzyl group at N1 - tert-Butyl carbamate at C4 |
| TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) | Thienopyrimidine-piperidine hybrid | - 2,6-Difluorobenzyl group at N1 - Dimethylaminomethyl and methoxypyridazine at C5/C3 - Methoxyurea phenyl extension |
Pharmacological Activity
- This compound: No direct activity data is available. However, the 2,6-difluorobenzyl motif is associated with improved receptor binding in GPCR-targeting compounds, while the tert-butyl carbamate may enhance metabolic stability.
- TAK-385: Demonstrates potent GnRH antagonistic activity in vivo, attributed to its thienopyrimidine core and methoxypyridazine group, which enhance hydrophobic interactions with the GnRH receptor. The dimethylaminomethyl substituent further optimizes binding affinity .
Cytochrome P450 (CYP450) Inhibition Profile
- This compound : The tert-butyl group may reduce CYP450 inhibition compared to smaller alkyl substituents, though this requires experimental validation.
- TAK-385 : Exhibits reduced CYP450 inhibition compared to analogs like sufugolix, likely due to its methoxypyridazine moiety, which minimizes off-target interactions with hepatic enzymes .
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate using statistical design of experiments (DOE)?
Methodological Answer: Statistical DOE involves identifying critical variables (e.g., temperature, solvent polarity, catalyst loading) and applying factorial designs (e.g., Box-Behnken or central composite designs) to minimize experimental runs while maximizing data resolution. For example:
- Key Parameters : Reaction time, equivalents of 2,6-difluorobenzyl bromide, and base concentration.
- Output Metrics : Yield, purity (HPLC), and enantiomeric excess (chiral chromatography).
- Analysis : Use ANOVA to determine significant factors and response surface models to identify optimal conditions.
Reference studies in chemical technology highlight DOE’s utility in reducing trial-and-error approaches and refining reaction scalability .
Q. What are the key considerations for characterizing the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis :
- ¹H/¹³C NMR : Confirm regioselectivity of benzyl substitution (2,6-difluoro vs. other isomers) via coupling patterns and fluorine-induced deshielding effects.
- 19F NMR : Verify fluorine positions and assess electronic interactions.
- Mass Spectrometry (HRMS) : Validate molecular formula (C₁₈H₂₅F₂N₂O₂) and detect fragmentation patterns indicative of carbamate bond stability.
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry and crystal packing effects.
Comparative data from structurally analogous compounds (e.g., tert-butyl piperidine carbamates with fluorinated substituents) can aid interpretation .
Q. Which purification techniques are most effective for isolating this compound with high enantiomeric purity?
Methodological Answer:
- Recrystallization : Use solvent pairs (e.g., ethyl acetate/hexane) to exploit differential solubility of enantiomers.
- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak®) with optimized mobile phases (e.g., heptane/ethanol with 0.1% TFA).
- Derivatization : Convert the carbamate to a diastereomeric salt using chiral acids (e.g., tartaric acid) for separation.
Scalable methods from similar piperidine derivatives emphasize recrystallization as a cost-effective first step, followed by chromatography for analytical-grade purity .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) guide the mechanistic understanding of this compound formation?
Methodological Answer:
- Reaction Modeling : Use density functional theory (DFT) to simulate transition states and intermediates for nucleophilic substitution (e.g., piperidine alkylation by 2,6-difluorobenzyl bromide).
- Kinetic Analysis : Calculate activation barriers to identify rate-limiting steps (e.g., carbamate deprotection or benzylation).
- Solvent Effects : Apply continuum solvation models (e.g., SMD) to predict solvent-dependent regioselectivity.
Integrated computational-experimental workflows, as demonstrated by ICReDD, enable iterative refinement of reaction mechanisms and reduce reliance on empirical optimization .
Q. What strategies resolve contradictions between observed spectroscopic data and predicted structural configurations for this compound?
Methodological Answer:
- Dynamic NMR : Detect rotational barriers in the piperidine ring or benzyl group to explain unexpected splitting patterns.
- DFT-NMR Correlation : Compare experimental ¹³C chemical shifts with DFT-calculated values (e.g., using B3LYP/6-311+G(d,p)) to validate proposed conformers.
- Variable-Temperature Studies : Identify temperature-dependent conformational equilibria affecting spectral assignments.
Case studies on fluorinated carbamates highlight the role of fluorine’s electronegativity in distorting electron density, which can lead to deviations from predicted spectra .
Q. How does the electronic influence of 2,6-difluorobenzyl substitution impact the reactivity or biological activity of piperidine-based carbamate derivatives?
Methodological Answer:
- Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces electron density on the benzyl group, potentially stabilizing intermediates in nucleophilic reactions or altering binding affinity in biological targets.
- Structure-Activity Relationship (SAR) : Compare logP, pKa, and steric parameters of 2,6-difluoro vs. non-fluorinated analogs using QSAR models.
- Biological Assays : Test inhibitory activity against enzymes (e.g., cholinesterases) to correlate fluorine placement with potency.
Research on analogous compounds (e.g., 4-fluorobenzoyl piperidine derivatives) demonstrates fluorine’s role in enhancing metabolic stability and target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
